![molecular formula C23H20FN3O3S2 B2746444 N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 923173-50-6](/img/structure/B2746444.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide
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Description
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.55. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide and its derivatives have shown significant potential in antimicrobial applications. A study by Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl) derivatives, demonstrating good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Anti-Tuberculosis Activity
Research conducted by Jeankumar et al. (2013) focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, demonstrating their effectiveness as Mycobacterium tuberculosis GyrB inhibitors. These compounds, including those with fluoro substituents, showed promising antituberculosis activity (Jeankumar et al., 2013).
Anti-Cancer Activity
A study by Hammam et al. (2005) on novel fluoro substituted benzo[b]pyran compounds, which are structurally related, indicated significant anti-lung cancer activity. These compounds showed effectiveness at low concentrations compared to reference drugs (Hammam et al., 2005).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Research by Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of VEGFR-2 kinase activity. These compounds, including those with aminothiazole and fluoro substituents, showed significant potential in inhibiting vascular endothelial growth factor, suggesting their use in cancer therapies (Borzilleri et al., 2006).
Peripheral Benzodiazepine Receptor Imaging
Fookes et al. (2008) explored the synthesis of fluoroethoxy and fluoropropoxy substituted compounds for imaging peripheral benzodiazepine receptors using positron emission tomography. These compounds, including those with benzo[d]thiazol-2-amine, showed high affinity and selectivity (Fookes et al., 2008).
Synthesis and Application in Neurodegenerative Diseases
Makhaeva et al. (2017) synthesized N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, evaluating their anticholinesterase and antiradical activity. These compounds showed potential as multifunctional agents for treating neurodegenerative diseases (Makhaeva et al., 2017).
Fluorescence Properties and Anticancer Activity
Vellaiswamy and Ramaswamy (2017) investigated Co(II) complexes of 4-((pyridin-2-ylmethylene)amino)-N-(thiazol-2-yl)benzenesulfonamide for their fluorescence properties and anticancer activity. These studies highlight the potential applications in imaging and therapy (Vellaiswamy & Ramaswamy, 2017).
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-15(2)32(29,30)18-8-6-17(7-9-18)22(28)27(14-16-10-12-25-13-11-16)23-26-21-19(24)4-3-5-20(21)31-23/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFKIESGRPUEMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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